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molecular formula C7H15NO B8757624 Ethyl pivalimidate

Ethyl pivalimidate

Cat. No. B8757624
M. Wt: 129.20 g/mol
InChI Key: NOIYXBJLQAJGHF-UHFFFAOYSA-N
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Patent
US08293752B2

Procedure details

Pivalonitrile (13 g, 157 mmol) was dissolved in absolute ethanol (50 mL) and cooled in a salt-ice bath. HCl gas was bubbled through this solution for 1 h to saturate the solution. The reaction was warmed to RT. After 3 hr, the solvent was removed in vacuo to afford ethyl pivalimidate (16 g, 62%) as white solid. The crude ethyl pivalimidate (16 g, 97 mmol) was taken up in absolute ethanol (20 mL) and absolute ethanol saturated with ammonia (30 mL) was added. The reaction mixture was stirred at RT for 3 hr, whereupon ammonium chloride was filtered off and the salt washed with ethanol. The filtrate was concentrated in vacuo and the solid obtained was dried under vacuum to afford compound 0.1, pivalimidamide (10 g, 76%). 1H NMR (DMSO-d6, 200 MHz): δ 8.6 (br s, 1H), 1.2 (s, LCMS m/z 101 [M+1]+.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:7]([OH:9])[CH3:8]>>[C:1](=[NH:6])([O:9][CH2:7][CH3:8])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C(C)(C)C)#N
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a salt-ice bath
CUSTOM
Type
CUSTOM
Details
HCl gas was bubbled through this solution for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)(C)C)(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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